CGI-1746

Kinase profiling Selectivity Off-target effects

CGI-1746 is the only commercially available BTK inhibitor that combines a non-covalent, allosteric-like binding mode with ~1,000-fold kinome selectivity. Unlike covalent agents (ibrutinib, acalabrutinib), it stabilizes an inactive, non-phosphorylated BTK conformation, eliminating off-target kinase activity at 1 µM. This clean profile makes it the definitive chemical probe for dissecting BTK-specific signaling in B-cell lymphoma, CLL, and autoimmune models—without confounding ITK/EGFR effects. Essential for SAR panels comparing reversible vs. irreversible target engagement.

Molecular Formula C34H37N5O4
Molecular Weight 579.7 g/mol
CAS No. 910232-84-7
Cat. No. B1684438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGI-1746
CAS910232-84-7
SynonymsCGI 1746
CGI-1746
CGI1746
Molecular FormulaC34H37N5O4
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C
InChIInChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40)
InChIKeyJIFCFQDXHMUPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGI-1746 (CAS 910232-84-7): A Reversible, Non-Covalent BTK Inhibitor with Exquisite Kinase Selectivity


CGI-1746 is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK) that binds via a unique, non-covalent mechanism to stabilize an inactive, non-phosphorylated enzyme conformation [1]. It was developed as a preclinical lead compound [1] and is a potent, ATP-competitive, reversible inhibitor with an IC50 of 1.9 nM in cell-free assays [2]. As a second-generation BTK inhibitor, it is distinguished by its ∼1,000-fold selectivity over Tec and Src family kinases .

Why Substituting CGI-1746 with Other BTK Inhibitors Can Compromise Experimental Reproducibility


CGI-1746 cannot be simply interchanged with other BTK inhibitors due to its distinct non-covalent, allosteric-like binding mode [1], which differs fundamentally from the irreversible covalent inhibition of clinical agents like ibrutinib [2]. Its exquisitely clean kinome profile, showing no significant off-target inhibition at 1 µM [3], starkly contrasts with the promiscuity of first-generation inhibitors [2]. This unique combination of a non-covalent mechanism and exceptional selectivity makes CGI-1746 the preferred chemical probe for dissecting BTK-specific biology, avoiding confounding off-target effects common to other in-class compounds.

Quantitative Differentiation of CGI-1746 from Ibrutinib, Acalabrutinib, and Zanubrutinib: A Comparative Evidence Guide


Kinase Selectivity: CGI-1746 Exhibits Superior Kinome Cleanliness vs. Ibrutinib and Zanubrutinib

In a comprehensive kinome scan of 385 kinases, CGI-1746 demonstrated exceptional selectivity, exhibiting no significant binding affinity for any kinase other than BTK at 1 µM [1]. In contrast, the first-generation inhibitor ibrutinib inhibits multiple off-target kinases at clinically relevant concentrations, including BMX (IC50 0.8 nM), EGFR (IC50 5.3 nM), ITK (IC50 4.9 nM), and TEC (IC50 10 nM) [2]. The newer covalent inhibitor zanubrutinib, while more selective than ibrutinib, still shows off-target activity against TEC (IC50 2.0 nM) and TXK (IC50 2.95 nM) [3].

Kinase profiling Selectivity Off-target effects

Binding Mechanism: CGI-1746's Non-Covalent, Allosteric-Like Binding Contrasts with Irreversible Covalent Inhibitors

CGI-1746 is a reversible, ATP-competitive inhibitor that stabilizes an inactive, non-phosphorylated conformation of BTK, characterized by a Kd of 1.5 nM in an ATP-free competition binding assay . This mechanism is distinct from the irreversible covalent inhibitors ibrutinib, acalabrutinib, and zanubrutinib, which all bind covalently to the C481 residue in the BTK active site [1]. This difference in binding mode has functional consequences; for example, ibrutinib (but not CGI-1746) efficiently blocks the activation of EGFR-family receptors, demonstrating a critical distinction in target engagement profiles [2].

Binding kinetics Mechanism of action Drug design

Proteasome Inhibition: CGI-1746 Possesses a Unique Off-Target Activity Lacking in Other BTK Inhibitors

A 2024 study revealed that CGI-1746, but not other BTK inhibitors tested, directly inhibits the ATPase activity and all three peptidase activities of the 26S proteasome [1]. This activity was not observed with ibrutinib or other evaluated BTK inhibitors [1]. Functionally, CGI-1746 demonstrated the strongest synergy with proteasome inhibitors (PIs) in reducing the viability of cells derived from B-cell malignancies, even in BTK-null cells [1].

Proteasome inhibition Synergy Multiple myeloma

Cytokine Suppression in Macrophages: CGI-1746 Potently Abolishes FcγRIII-Induced Cytokine Production

CGI-1746 demonstrates potent anti-inflammatory effects in cellular models. In macrophages, it abolishes FcγRIII-induced production of key pro-inflammatory cytokines TNFα, IL-1β, and IL-6 [1]. In a related cell model, it blocks the production of these same FcγR-induced cytokines with IC50 values of 36 nM for IL-1β, 47 nM for TNFα, and 353 nM for IL-6 . This activity profile is distinct from ibrutinib, which lacks this specific off-target proteasome inhibition and has a different cytokine suppression profile due to its broader kinome inhibition [2].

Cytokine inhibition Macrophage Inflammation

In Vivo Arthritis Model: CGI-1746 Demonstrates 97% Suppression of Clinical Disease Scores

In a prophylactic setting of a collagen-induced arthritis (CIA) mouse model, CGI-1746 (100 mg/kg, s.c., twice daily) resulted in a 97% inhibition of overall clinical arthritis scores [1]. This was shown to be superior to dexamethasone treatment, which achieved only a 56% inhibition in the same model [1]. In a separate autoantibody-induced arthritis (CAIA) model, CGI-1746 significantly decreased levels of TNFα, IL-1β, and IL-6 within joints and ameliorated disease [2]. While clinical-stage covalent inhibitors also show efficacy in arthritis models, the 97% suppression by CGI-1746 represents a robust benchmark for reversible, highly selective BTK inhibition in vivo.

In vivo efficacy Rheumatoid arthritis Inflammation model

B-Cell vs. T-Cell Specificity: CGI-1746 Selectively Targets BCR Signaling Without Affecting TCR Signaling

CGI-1746 completely inhibits anti-IgM-induced (BCR-mediated) proliferation of murine and human B cells with IC50 values of 134 nM and 42 nM, respectively, while having no effect on anti-CD3- and anti-CD28-induced (TCR-mediated) T cell proliferation . This contrasts with less selective inhibitors like ibrutinib, which can inhibit T cell function via off-target inhibition of kinases like ITK (IC50 4.9 nM) [1].

B-cell signaling T-cell signaling Immunology

Key Research and Industrial Application Scenarios for CGI-1746 Based on Quantitative Evidence


Mechanistic Dissection of BTK-Specific Signaling in B-Cell Malignancies

Utilize CGI-1746 as the gold-standard chemical probe for dissecting BTK-specific signaling pathways in B-cell lymphoma and leukemia research. Its lack of off-target kinase activity [1] ensures that observed phenotypic changes in proliferation or survival assays (e.g., using CD27+IgG+ B cells, IC50=112 nM ) are directly attributable to BTK inhibition, unlike studies with ibrutinib which are confounded by ITK and EGFR blockade. This is critical for validating BTK as a target and for characterizing the downstream signaling landscape in models of chronic lymphocytic leukemia (CLL) and multiple myeloma.

Investigating Novel BTK-Dependent Inflammatory Pathways in Autoimmune Disease Models

Employ CGI-1746 in preclinical models of rheumatoid arthritis and other autoimmune conditions to study BTK's role in inflammation. The compound's potent in vivo efficacy (97% suppression of arthritis scores in CIA model [2]) and its clean profile for BCR vs. TCR signaling make it ideal for distinguishing the contributions of B-cell and myeloid-cell compartments to disease pathogenesis. Its specific ablation of FcγRIII-induced cytokines in macrophages [2] allows for focused study of myeloid-driven inflammation.

Development of Combinatorial Regimens Targeting the Proteasome in Multiple Myeloma

Leverage the unique, direct proteasome inhibitory activity of CGI-1746 [3] to develop and optimize synergistic drug combinations with FDA-approved proteasome inhibitors (e.g., bortezomib, carfilzomib). CGI-1746 serves as a unique tool compound to study the molecular basis of this synergy (including effects on ubiquitin conjugate accumulation and glutathione redox state) in BTK-expressing and BTK-null cellular models, a property not shared by other BTK inhibitors [3].

Comparative Pharmacology Studies of Reversible vs. Irreversible BTK Inhibition

Include CGI-1746 as the representative reversible, non-covalent BTK inhibitor in comparative pharmacology panels alongside covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib [4]. Its distinct binding mode and clean kinome profile [1] provide a critical contrast for structure-activity relationship (SAR) studies and for evaluating the therapeutic implications of reversible vs. irreversible target engagement on efficacy, resistance, and off-target toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGI-1746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.